molecular formula C12H18N4O2 B6206602 tert-butyl N-{2-amino-5H,6H,7H-cyclopenta[d]pyrimidin-5-yl}carbamate CAS No. 2751621-14-2

tert-butyl N-{2-amino-5H,6H,7H-cyclopenta[d]pyrimidin-5-yl}carbamate

Cat. No. B6206602
CAS RN: 2751621-14-2
M. Wt: 250.3
InChI Key:
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Description

Tert-butyl N-{2-amino-5H,6H,7H-cyclopenta[d]pyrimidin-5-yl}carbamate, also known as tert-butyl-N-carbamoyl-5-amino-cyclopentylpyrimidine, is a synthetic chemical compound with a broad range of applications in the field of scientific research. The compound has a unique structure with a carbamate group attached to a five-membered ring and an amine group. It is a versatile compound that can be used in various applications such as synthesis of other compounds, as a catalyst, and as a reagent.

Scientific Research Applications

Tert-butyl N-{2-amino-5H,6H,7H-cyclopenta[d]pyrimidin-5-yl}carbamate has a wide range of applications in the field of scientific research. It has been used as a catalyst in a variety of organic syntheses, such as the synthesis of heterocyclic compounds, peptides, and other organic molecules. It has also been used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it has been used in the synthesis of polymers, dyes, and other materials.

Mechanism of Action

Tert-butyl N-{2-amino-5H,6H,7H-cyclopenta[d]pyrimidin-5-yl}carbamate acts as a nucleophile, attacking electrophilic substrates such as alkenes and alkynes. The reaction of the compound with the electrophilic substrates results in the formation of a new carbon-carbon bond, which is the desired product of the reaction. Additionally, the compound can act as a catalyst, promoting the reaction of other compounds without itself being consumed in the reaction.
Biochemical and Physiological Effects
Tert-butyl N-{2-amino-5H,6H,7H-cyclopenta[d]pyrimidin-5-yl}carbamate has been studied for its potential physiological and biochemical effects. The compound has been found to be non-toxic and non-irritating in laboratory tests. Additionally, it has been found to be non-mutagenic and non-carcinogenic. It has also been found to have no effect on the reproductive system and no adverse effects on the cardiovascular system.

Advantages and Limitations for Lab Experiments

Tert-butyl N-{2-amino-5H,6H,7H-cyclopenta[d]pyrimidin-5-yl}carbamate has several advantages and limitations when used in laboratory experiments. One advantage is that the compound is relatively inexpensive and easy to obtain. Additionally, it is a versatile compound that can be used in a variety of reactions. A limitation is that the compound has a short shelf-life and should be stored in a cool, dry place. Additionally, the compound is sensitive to air and light and should be handled with care.

Future Directions

Tert-butyl N-{2-amino-5H,6H,7H-cyclopenta[d]pyrimidin-5-yl}carbamate has potential for future applications in the field of scientific research. One potential application is in the synthesis of new compounds, such as peptides and other organic molecules. Additionally, the compound could be used in the synthesis of polymers, dyes, and other materials. Furthermore, the compound could be used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Finally, the compound could be used in the development of new catalysts and reagents.

Synthesis Methods

Tert-butyl N-{2-amino-5H,6H,7H-cyclopenta[d]pyrimidin-5-yl}carbamate can be synthesized by a two-step process. The first step involves the reaction of tert-butyl bromide and N-{2-amino-5H,6H,7H-cyclopenta[d]pyrimidin-5-yl}amine in the presence of a strong base such as sodium hydroxide. This reaction yields the desired compound and a by-product, tert-butyl alcohol. The second step involves the reaction of the product with an alkylating agent such as ethyl bromide. This reaction yields the desired compound and a by-product, ethyl alcohol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-{2-amino-5H,6H,7H-cyclopenta[d]pyrimidin-5-yl}carbamate involves the reaction of tert-butyl N-(chlorocarbonyl)carbamate with 2-amino-5H,6H,7H-cyclopenta[d]pyrimidine in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl N-(chlorocarbonyl)carbamate", "2-amino-5H,6H,7H-cyclopenta[d]pyrimidine", "Base (e.g. triethylamine)" ], "Reaction": [ "Step 1: Dissolve tert-butyl N-(chlorocarbonyl)carbamate in a suitable solvent (e.g. dichloromethane).", "Step 2: Add a base (e.g. triethylamine) to the solution and stir for a few minutes.", "Step 3: Add 2-amino-5H,6H,7H-cyclopenta[d]pyrimidine to the reaction mixture and stir for several hours at room temperature.", "Step 4: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 5: Purify the product by column chromatography or recrystallization to obtain tert-butyl N-{2-amino-5H,6H,7H-cyclopenta[d]pyrimidin-5-yl}carbamate as a white solid." ] }

CAS RN

2751621-14-2

Product Name

tert-butyl N-{2-amino-5H,6H,7H-cyclopenta[d]pyrimidin-5-yl}carbamate

Molecular Formula

C12H18N4O2

Molecular Weight

250.3

Purity

95

Origin of Product

United States

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